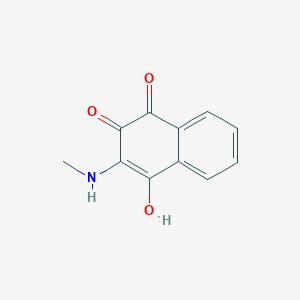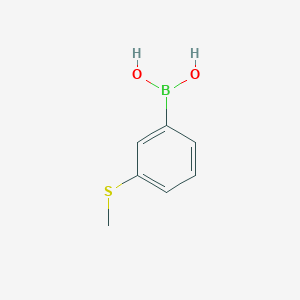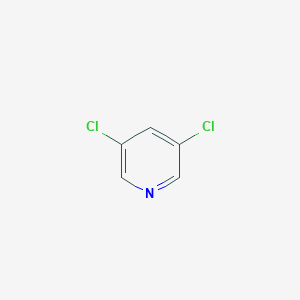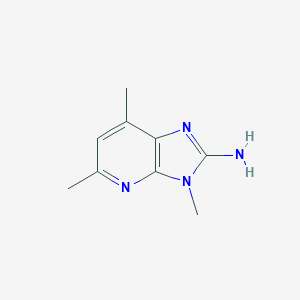
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin (DTFL-CSP) is a modified form of cyclosporin A, which is a well-known immunosuppressant drug used in transplantation and autoimmune diseases. DTFL-CSP has been synthesized to improve the potency and selectivity of cyclosporin A by introducing a photoaffinity label, which allows for the specific labeling of cyclophilin A, the target protein of cyclosporin A.
作用机制
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin binds specifically to cyclophilin A, a peptidyl-prolyl cis-trans isomerase (PPIase) enzyme that catalyzes the isomerization of proline residues in proteins. Cyclophilin A is involved in various cellular processes, including protein folding, signal transduction, and immune response. Cyclosporin A and N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin inhibit the activity of cyclophilin A by binding to its active site and blocking its catalytic activity. This inhibition leads to the suppression of T-cell activation and the prevention of rejection in transplantation.
Biochemical and Physiological Effects
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been shown to have high potency and selectivity for cyclophilin A, which makes it a valuable tool for studying the function of this protein. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been used to identify the binding partners of cyclophilin A and to characterize its role in various cellular processes. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has also been used to study the effects of cyclophilin A inhibition on immune response and inflammation.
实验室实验的优点和局限性
The advantages of using N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin in lab experiments include its high potency and selectivity for cyclophilin A, which allows for specific labeling and inhibition of this protein. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has also been optimized for high yield and purity, which makes it a reliable tool for scientific research. The limitations of using N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin include its cost and the need for specialized equipment and expertise for its synthesis and use.
未来方向
For the use of N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin include its application in the study of other PPIase enzymes and their binding partners. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin can also be used to study the effects of cyclophilin A inhibition on other cellular processes, such as apoptosis and autophagy. The development of new derivatives of N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin with improved potency and selectivity for PPIase enzymes is also a promising direction for future research.
合成方法
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin is synthesized by introducing a diazotrifluoroethyl group into the lysine residue at position 8 of cyclosporin A. The synthesis involves the protection of the cyclosporin A molecule, followed by the introduction of the diazotrifluoroethyl group using a diazo reagent. The protected molecule is then deprotected to obtain N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin. The synthesis of N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been optimized to achieve high yield and purity.
科学研究应用
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been used extensively in scientific research to study the mechanism of action of cyclosporin A and its target protein, cyclophilin A. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin allows for the specific labeling of cyclophilin A, which enables the identification of its binding partners and the characterization of its function. N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin has been used to study the role of cyclophilin A in various cellular processes, including protein folding, signal transduction, and apoptosis.
属性
CAS 编号 |
126871-92-9 |
|---|---|
产品名称 |
N(epsilon)-(Diazotrifluoroethyl)benzoyl-lys(8)-cyclosporin |
分子式 |
C74H121F3N14O13 |
分子量 |
1471.8 g/mol |
IUPAC 名称 |
4-(1-diazo-2,2,2-trifluoroethyl)-N-[4-[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]butyl]benzamide |
InChI |
InChI=1S/C74H121F3N14O13/c1-24-26-29-47(15)61(93)60-67(98)81-51(25-2)68(99)85(17)40-57(92)86(18)53(36-41(3)4)66(97)83-58(45(11)12)72(103)87(19)54(37-42(5)6)65(96)80-48(16)63(94)82-52(30-27-28-35-79-64(95)50-33-31-49(32-34-50)62(84-78)74(75,76)77)69(100)88(20)55(38-43(7)8)70(101)89(21)56(39-44(9)10)71(102)90(22)59(46(13)14)73(104)91(60)23/h24,26,31-34,41-48,51-56,58-61,93H,25,27-30,35-40H2,1-23H3,(H,79,95)(H,80,96)(H,81,98)(H,82,94)(H,83,97)/b26-24+ |
InChI 键 |
MANPLRVPFOIJEO-ORNZKKTMSA-N |
手性 SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
规范 SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CCCCNC(=O)C2=CC=C(C=C2)C(=[N+]=[N-])C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
同义词 |
CSDZ N(epsilon)-(diazotrifluoroethyl)benzoyl-Lys(8)-cyclosporin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



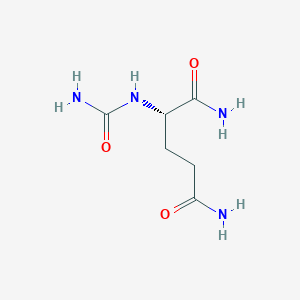



![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)

